

An In-Depth Technical Guide to the Chemical Properties of Z-Tyr-OtBu

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Compound of Interest

Compound Name: Z-Tyr-OtBu

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N- α -Benzyloxycarbonyl-L-tyrosine tert-butyl ester (**Z-Tyr-OtBu**), a crucial protected amino acid derivative utilized in peptide synthesis and various research applications. This document details its physicochemical characteristics, synthesis, and analysis, offering valuable information for professionals in the fields of chemistry and drug development.

Core Chemical Properties

Z-Tyr-OtBu is a white to off-white solid, extensively used as a building block in the synthesis of peptides.[1] The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the tert-butyl (OtBu) ester on the carboxylic acid allows for controlled and sequential peptide bond formation.[2]

Physicochemical Data

A summary of the key physicochemical properties of **Z-Tyr-OtBu** is presented in Table 1. While some experimental values are not readily available in the literature, predicted data from reliable sources are included to provide a comprehensive profile.

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₅ NO ₅	[2]
Molecular Weight	371.43 g/mol	[2]
CAS Number	16881-33-7	[2]
Appearance	White to off-white solid	
Melting Point	73-79 °C (for Z-Tyr(tBu)-OH)	
Boiling Point	556.8±50.0 °C (Predicted)	
Density	1.185±0.06 g/cm ³ (Predicted)	
Solubility	Soluble in DMSO (200 mg/mL)	
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	

Synthesis and Purification

The synthesis of **Z-Tyr-OtBu** typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl group, followed by the esterification of the carboxylic acid with a tert-butyl group. A general synthetic approach is outlined below, based on established methods for protecting amino acids.

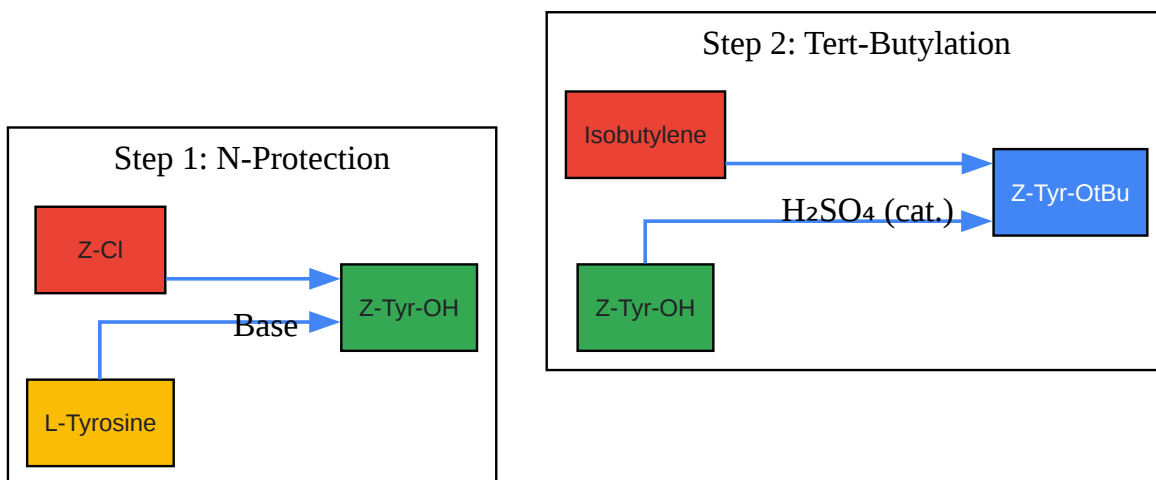
Experimental Protocol: Synthesis of Z-Tyr-OtBu

A plausible synthetic route involves the reaction of N-Cbz-L-tyrosine with a tert-butyating agent. A general procedure, adapted from a patent for a similar compound, is as follows:

- **Protection of L-tyrosine:** L-tyrosine is first reacted with benzyl chloroformate (Z-Cl) in the presence of a base (e.g., Na₂CO₃) to yield N-Cbz-L-tyrosine (Z-Tyr-OH).
- **Esterification:** Z-Tyr-OH is then dissolved in a suitable solvent like dichloromethane. A tert-butyating agent, such as isobutylene, is introduced in the presence of a catalytic amount of

a strong acid (e.g., H_2SO_4). The reaction is typically stirred at room temperature for several days.

- Work-up and Isolation: The reaction mixture is washed with an aqueous basic solution (e.g., NaHCO_3 solution) and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure to yield the crude **Z-Tyr-OtBu**.



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A generalized workflow for the synthesis of **Z-Tyr-OtBu**.

Experimental Protocol: Purification of Z-Tyr-OtBu

Purification of the crude product is typically achieved by column chromatography on silica gel.

- Column Preparation: A glass column is packed with silica gel as the stationary phase, and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is chosen as the mobile phase.
- Loading and Elution: The crude **Z-Tyr-OtBu** is dissolved in a minimal amount of the mobile phase and loaded onto the column. The solvent is then allowed to run through the column, and fractions are collected.
- Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

- Isolation: The fractions containing the pure **Z-Tyr-OtBu** are combined, and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Analysis

The structural confirmation of **Z-Tyr-OtBu** is performed using various spectroscopic techniques. Although a comprehensive set of experimental spectra for **Z-Tyr-OtBu** is not readily available in public databases, predicted data and data from analogous compounds provide a reliable reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tyrosine and benzyloxycarbonyl groups, the benzylic protons of the Z-group, the α- and β-protons of the tyrosine backbone, and the singlets for the nine protons of the tert-butyl ester group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, the benzylic carbon of the Z-group, the α- and β-carbons of the tyrosine backbone, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

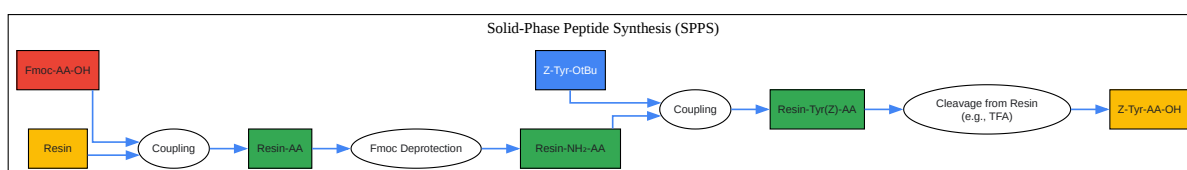
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of **Z-Tyr-OtBu**. The expected protonated molecule $[M+H]^+$ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of **Z-Tyr-OtBu** plus the mass of a proton.

Infrared (IR) Spectroscopy

The IR spectrum of **Z-Tyr-OtBu** will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the ester and carbamate groups, and the aromatic C-H and C=C stretching vibrations.

Role in Peptide Synthesis

Z-Tyr-OtBu is a valuable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Z-group on the N-terminus is stable under the mildly acidic conditions used for the removal of other protecting groups like Boc, and it can be cleaved by catalytic hydrogenation. The OtBu group protecting the C-terminus is stable to many reagents but can be removed with strong acids like trifluoroacetic acid (TFA). This orthogonal protection strategy allows for the selective deprotection and elongation of peptide chains.



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Workflow illustrating the use of **Z-Tyr-OtBu** in SPPS.

Biological Context

While **Z-Tyr-OtBu** is primarily a synthetic intermediate, tyrosine and its derivatives play crucial roles in various biological processes. Tyrosine is a precursor to several important neurotransmitters and hormones. Protected amino acids like **Z-Tyr-OtBu** are instrumental in the synthesis of peptides that are investigated for their therapeutic potential. The general class of amino acid derivatives has been explored for their potential ergogenic effects, influencing anabolic hormone secretion and mental performance under stress. However, specific biological activities or signaling pathway involvement for **Z-Tyr-OtBu** itself have not been extensively documented, as its primary role is in facilitating the synthesis of biologically active peptides.

In conclusion, **Z-Tyr-OtBu** is a well-characterized and essential building block in synthetic organic and medicinal chemistry. Its defined chemical properties and reactivity make it a reliable tool for the construction of complex peptide structures for research and drug development.

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References

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